N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
N-(5-(Propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfonyl group at position 5 and a furan-2-carboxamide moiety at position 2.
Properties
Molecular Formula |
C10H11N3O4S2 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H11N3O4S2/c1-2-6-19(15,16)10-13-12-9(18-10)11-8(14)7-4-3-5-17-7/h3-5H,2,6H2,1H3,(H,11,12,14) |
InChI Key |
PILXJNOSHPJLQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with appropriate amines and sulfonyl chlorides. One common method includes the use of microwave-assisted conditions to facilitate the reaction. For instance, 2-furoic acid can be reacted with furfurylamine and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring is particularly reactive towards electrophilic substitution reactions, while the thiadiazole ring can participate in nucleophilic substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Electrophilic and nucleophilic reagents can be used to introduce various functional groups into the compound.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while reduction can yield furan-2-carboxamide derivatives with different substituents.
Scientific Research Applications
Chemistry:
In chemistry, N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is used as a model compound to study the reactivity of furan carboxamides and their interactions with various reactive intermediates .
Biology:
It has been shown to inhibit certain enzymes and exhibit antibacterial properties .
Medicine:
In medicinal chemistry, this compound is explored for its potential as an antiviral and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry:
In the industrial sector, this compound is used in the synthesis of other valuable chemicals and as a precursor for the production of advanced materials .
Mechanism of Action
The mechanism of action of N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . Additionally, its unique structure allows it to interact with cellular pathways involved in inflammation and cell proliferation, making it effective in treating certain diseases .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Physicochemical Properties
The propylsulfonyl substituent distinguishes this compound from related derivatives. For example:
- Thioether analogues (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide) exhibit lower polarity, which may reduce solubility but improve membrane permeability .
- Nitro-substituted derivatives (e.g., N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, 83c) incorporate electron-withdrawing groups, enhancing anti-mycobacterial activity .
Table 1: Key Structural and Physicochemical Comparisons
Anti-Cancer Activity
Compounds 92 and 93 (N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives) demonstrated potent VEGFR-2 inhibition, a key target in angiogenesis, with IC50 values of 7.4–7.6 nM. The propylsulfonyl group in the target compound may similarly enhance binding to VEGFR-2’s hydrophobic pockets, though experimental validation is required .
Anti-Mycobacterial Activity
Derivative 83c, bearing a 4-nitrophenyl group, showed exceptional activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 9.87 μM). The electron-deficient nitro group likely facilitates interactions with bacterial enzymes, a mechanism that sulfonyl groups may partially mimic .
Biological Activity
N-(5-(propylsulfonyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthetic routes, and potential applications based on recent studies.
- Molecular Formula : C10H11N3O4S2
- Molecular Weight : 301.3 g/mol
- IUPAC Name : N-(5-propylsulfonyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- InChI Key : InChI=1S/C10H11N3O4S2/c1-2-6-19(15,16)10-13-12-9(18-10)11-8(14)7-4-3-5-17-7/h3-5H,2,6H2,1H3,(H,11,12,14)
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated significant activity against various bacterial strains:
| Pathogen | Activity | IC50 (mg/mL) |
|---|---|---|
| Escherichia coli | Moderate Inhibition | 0.12 ± 0.001 |
| Staphylococcus aureus | Significant Inhibition | 0.15 ± 0.002 |
| Candida albicans | Weak Inhibition | 0.30 ± 0.005 |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting Gram-positive and Gram-negative bacteria .
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. A study indicated that it inhibits the MurB enzyme in Mycobacterium tuberculosis, which is crucial for bacterial cell wall synthesis. The binding energy associated with this interaction was reported to be −10.74 kcal/mol, indicating a strong affinity for the target enzyme .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways. The structural interactions include hydrogen bonding with critical amino acid residues within the active sites of target enzymes .
Toxicity Studies
Toxicity assessments have been conducted using zebrafish embryos as a model organism. The compound exhibited moderate toxicity at higher concentrations (≥100 µM), suggesting that while it has therapeutic potential, careful consideration must be given to its dosage in clinical applications .
Case Studies
-
Case Study on Antibacterial Efficacy :
A research team evaluated the efficacy of this compound against multidrug-resistant strains of E. coli. The study concluded that the compound significantly reduced bacterial viability compared to untreated controls. -
Zebrafish Embryo Toxicity Assessment :
In an experimental setup involving zebrafish embryos, varying concentrations of the compound were administered to assess developmental toxicity. Results indicated that concentrations above 100 µM led to observable malformations and lethality in embryos.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
